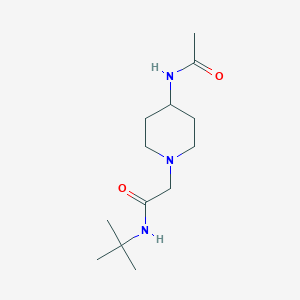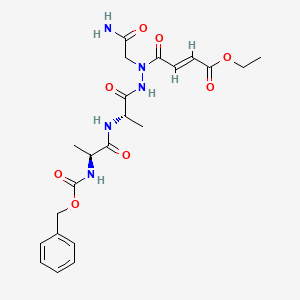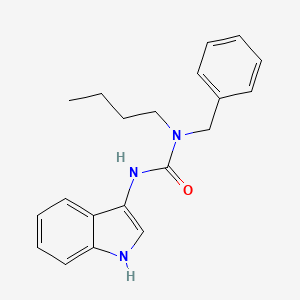
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which are known to modulate pain and inflammation.
Applications De Recherche Scientifique
Histamine H4 Receptor Ligands
One area of research involves histamine H4 receptor (H4R) ligands. A study by Altenbach et al. (2008) details the synthesis and optimization of a series of 2-aminopyrimidines as ligands for the H4R, leading to compounds with potent anti-inflammatory and antinociceptive activities, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) discuss the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This study highlights the utility of specific acetamides in the synthesis of pharmaceuticals (Magadum & Yadav, 2018).
Oxidative Reactions
Mercadante et al. (2013) describe the synthesis of acetamido derivatives for use in stoichiometric oxidation reactions. This includes the synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, showcasing its applications in various oxidative processes (Mercadante et al., 2013).
Optoelectronic Properties
A study by Zhai et al. (2018) focuses on the synthesis of a malononitrile-modified acene derivative and investigates its optoelectronic properties and third-order nonlinear optical behaviors. This research contributes to understanding the functionalized acetamide derivatives in optoelectronic applications (Zhai et al., 2018).
Antitumor Activity
Wu et al. (2017) report on the synthesis and evaluation of novel acetamide derivatives for their antitumor activities. They found that certain synthesized compounds showed potent antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017).
Electrochemical Oxidation
Rafiee et al. (2018) developed an electrocatalytic method using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator to oxidize alcohols and aldehydes to carboxylic acids. This method is particularly significant for its mild conditions and retention of stereochemistry (Rafiee et al., 2018).
Corrosion Inhibition
Yıldırım and Çetin (2008) synthesized acetamide derivatives to study their efficacy as corrosion inhibitors. Their research indicates promising inhibition efficiencies in acidic and oil mediums (Yıldırım & Çetin, 2008).
Photocatalytic Degradation
Sakkas et al. (2007) explored the photocatalytic degradation of salbutamol using titanium dioxide suspensions. The study demonstrates the significance of acetamide derivatives in environmental remediation through photocatalysis (Sakkas et al., 2007).
Propriétés
IUPAC Name |
2-(4-acetamidopiperidin-1-yl)-N-tert-butylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-10(17)14-11-5-7-16(8-6-11)9-12(18)15-13(2,3)4/h11H,5-9H2,1-4H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXZSWJEZAQBJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)CC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetamidopiperidin-1-yl)-N-(tert-butyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-3H-pyrimidine-2,4-dione](/img/structure/B3015758.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-thiophen-2-ylacetate](/img/structure/B3015761.png)
![methyl 5-((2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B3015762.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3015766.png)

![6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3015768.png)
![N-(3-Methoxyphenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B3015771.png)


![N-[1-(3,4-dimethylbenzenesulfonyl)butan-2-yl]but-2-ynamide](/img/structure/B3015776.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B3015780.png)
![4-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015781.png)